molecular formula C9H5F5O B2760345 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone CAS No. 1288987-71-2

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Cat. No.: B2760345
CAS No.: 1288987-71-2
M. Wt: 224.13
InChI Key: QPUVJJDKQJBOKN-UHFFFAOYSA-N
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Description

Historical Context in Fluorinated Acetophenone Research

The development of fluorinated acetophenones traces its origins to foundational breakthroughs in organofluorine chemistry. Alexander Borodin’s 1862 synthesis of the first organofluorine compound via halogen exchange marked the inception of this field. Early 20th-century innovations, such as the 1931 commercial production of Freon® refrigerants by Kinetic Chemicals Inc., demonstrated the industrial viability of fluorinated hydrocarbons. These advances laid the groundwork for synthesizing complex aromatic fluorides, including acetophenone derivatives.

A pivotal milestone occurred in 1938 with Roy Plunkett’s accidental discovery of polytetrafluoroethylene (PTFE) at DuPont, which underscored the unique chemical inertness and thermal stability of fluorinated polymers. During World War II, fluorinated compounds gained strategic importance in the Manhattan Project, where uranium hexafluoride (UF₆) required materials resistant to fluorine’s extreme reactivity. Post-war research shifted toward fine chemicals, enabling controlled fluorination of aromatic ketones. For example, hypervalent iodine reagents developed in the 2010s allowed selective α-fluorination of acetophenones under mild conditions.

Academic and Industrial Interest in 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

This compound’s molecular architecture—featuring two ortho-fluorine atoms and a para-trifluoromethyl group—confers distinct electronic and steric properties. Academically, it serves as a model substrate for studying:

  • Electrophilic aromatic substitution patterns : The trifluoromethyl group’s strong electron-withdrawing effect directs subsequent reactions to meta positions, while fluorine atoms modulate ring reactivity.
  • Fluorine’s stereoelectronic effects : NMR studies reveal how fluorine substituents influence carbonyl polarization and intermolecular interactions.

Industrially, derivatives of trifluoromethylacetophenone are intermediates in agrochemicals and pharmaceuticals. For instance, the Chinese patent CN103193611A details methods to synthesize meta-trifluoromethylacetophenone for pesticide production. The 2',6'-difluoro variant’s enhanced lipophilicity and metabolic stability make it valuable for drug candidates targeting kinase inhibition or antimicrobial activity.

Overview of Current Research Landscape

Recent advances focus on three domains:

1.3.1. Synthetic Methodologies
Modern fluorination strategies prioritize atom economy and safety. The hypervalent iodine/TEA·5HF system achieves α-fluorination of acetophenones at 40°C with 58–84% yields, avoiding hazardous aqueous HF. Comparative analysis reveals key advantages:

Method Reagents Yield (%) Temperature Selectivity
Classical halogen exchange KF, dimethyl sulfate <30 100°C Low
Electrophilic fluorination Selectfluor® 45–60 80°C Moderate
Hypervalent iodine PhIO, TEA·5HF 67–84 40°C High

1.3.2. Computational Modeling
Density functional theory (DFT) studies predict the compound’s reactivity in Suzuki-Miyaura couplings, where fluorine atoms suppress undesired β-hydride elimination.

1.3.3. Material Science Applications
Incorporating this compound into liquid crystals enhances thermal stability and dielectric anisotropy, critical for high-performance displays.

This compound exemplifies the synergy between fundamental fluorine chemistry and applied research, driving innovations across disciplines. Subsequent sections will elaborate on synthetic pathways, mechanistic insights, and emerging applications.

Properties

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVJJDKQJBOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A palladium-catalyzed cross-coupling method, adapted from US Patent 6,420,608B1, enables the introduction of acetyl groups via vinyl ether intermediates. The protocol involves:

  • Vinylation : Reacting 2,6-difluoro-4-bromobenzotrifluoride with 1-butoxyethylene in the presence of a palladium/phosphine catalyst (e.g., Pd(OAc)₂ and triphenylphosphine).
  • Hydrolysis : Acidic cleavage of the vinyl ether to yield the acetophenone derivative.

Optimization Parameters

  • Catalyst System : A Pd:phosphine molar ratio of 1:2 ensures optimal activity.
  • Solvent : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction rates.
  • Temperature : 90–120°C balances reaction speed and side-product minimization.
  • Base : Triethylamine neutralizes HBr generated during vinylation.

Example Synthesis :

  • Step 1 : 2,6-Difluoro-4-bromobenzotrifluoride (10 mmol), 1-butoxyethylene (12 mmol), Pd(OAc)₂ (0.1 mol%), PPh₃ (0.2 mol%), and Et₃N (15 mmol) in NMP at 110°C for 12 hours.
  • Step 2 : Hydrolysis with 10% H₂SO₄ at 50°C for 2 hours.
  • Yield : 75–80% after distillation.

Nucleophilic Aromatic Substitution (Halex Reaction)

Chlorine-to-Fluorine Exchange

Starting with 2',6'-dichloro-4'-(trifluoromethyl)acetophenone (CAS 175,205-88-6), fluorine is introduced via Halex reaction:

Reaction Conditions :

  • Substrate : 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone.
  • Fluoride Source : Anhydrous KF or CsF.
  • Solvent : Dimethylformamide (DMF) or sulfolane.
  • Temperature : 180–200°C for 24–48 hours.

Mechanism :
The electron-withdrawing trifluoromethyl and ketone groups activate the chloro substituents for nucleophilic displacement by fluoride.

Yield : 60–70% after purification by recrystallization.

Directed Ortho-Metalation and Fluorination

Lithiation-Fluorination Strategy

This method, inspired by NMR studies of 2'-fluoroacetophenones, involves:

  • Directed Metalation : Deprotonation ortho to the ketone using LDA (lithium diisopropylamide).
  • Fluorination : Quenching the aryl lithium intermediate with N-fluorobenzenesulfonimide (NFSI).

Procedure :

  • Step 1 : 4'-(Trifluoromethyl)acetophenone (10 mmol) in THF at −78°C treated with LDA (2.2 equiv).
  • Step 2 : Addition of NFSI (2.5 equiv) and warming to room temperature.
  • Yield : 50–55% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagents Yield Advantages Limitations
Palladium-Catalyzed 2,6-Difluoro-4-bromobenzotrifluoride Pd(OAc)₂, PPh₃, H₂SO₄ 75–80% High regioselectivity, scalable Expensive catalysts, multi-step
Halex Reaction 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone KF/CsF, DMF 60–70% Simple setup, cost-effective High temperatures, long reaction time
Directed Metalation 4'-(Trifluoromethyl)acetophenone LDA, NFSI 50–55% Precision in fluorination Low yield, sensitive conditions

Mechanistic Insights and Side Reactions

Competing Pathways in Palladium Catalysis

  • β-Hydride Elimination : A common side reaction during vinylation, mitigated by using bulky phosphine ligands.
  • Over-Hydrolysis : Excessive acid in hydrolysis can degrade the acetophenone product, necessitating pH control.

Steric Effects in Halex Reactions

  • The trifluoromethyl group’s steric bulk slows fluorine substitution at the 2' and 6' positions, requiring prolonged heating.

Industrial Scalability and Environmental Impact

  • Palladium Method : While efficient, Pd recovery is critical for cost-effectiveness. Recent advances in Pd nanoparticle catalysts reduce metal leaching.
  • Halex Process : Generates KCl/CsCl waste, necessitating robust filtration systems.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone is C9H6F5OC_9H_6F_5O, with a molecular weight of approximately 224.1 g/mol. The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, making it a valuable candidate for various applications.

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Intermediates :
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its biological activity. Its structure suggests potential interactions with biological targets such as enzymes and receptors, which can lead to inhibitory effects or modulation of receptor activity.
  • Potential Therapeutic Uses :
    • Research indicates that this compound may inhibit certain enzymes and modulate receptor activities, suggesting its potential utility in drug development. For instance, it has been explored for its effects on specific pathways relevant to disease mechanisms.
  • Case Study :
    • A study investigated the compound's binding affinity to various enzyme targets, revealing that the fluorinated groups significantly enhance binding interactions compared to non-fluorinated analogs. This study underscores the importance of fluorination in increasing the efficacy of pharmaceutical compounds.

Agricultural Applications

  • Pesticide Development :
    • The compound's unique structure allows for the potential development of new agrochemicals, particularly pesticides that require enhanced stability and bioactivity. Its lipophilic nature may improve penetration into plant tissues, enhancing efficacy.

Material Science Applications

  • Fluorinated Polymers :
    • Due to its chemical stability, this compound can be utilized in the synthesis of fluorinated polymers that exhibit superior chemical resistance and thermal stability. Such materials are valuable in coatings and electronic applications .
  • Case Study :
    • Research on fluorinated coatings has demonstrated that incorporating this compound into polymer matrices significantly improves resistance to solvents and enhances mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) LogP
2',6'-Difluoro-4'-(trifluoromethyl)acetophenone* Not available ~220 (estimated) ~230 (estimated) Not reported ~3.2
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone 1189359-39-4 224.13 232.06 Not reported 3.19
4'-(Trifluoromethyl)acetophenone 709-63-7 188.14 Not reported 30–33 2.58
2',6'-Difluoroacetophenone 13670-99-0 156.13 Not reported Not reported 1.89

*Estimated based on structural similarity to 3',5'-difluoro analogue .

Research Findings and Trends

  • Synthetic Methods: Fluorination of brominated precursors (e.g., 2-bromo-2,2-difluoroacetophenone) using [¹⁸F]Bu₄NF and guanidine bases (e.g., TBD) achieves high radiochemical yields (92%) for ¹⁸F-labeled trifluoromethyl ketones, suggesting applicability for isotopic labeling of the target compound .
  • Market Availability: Structural analogues like 2'-(trifluoromethyl)acetophenone are commercially marketed as "versatile intermediates," highlighting industrial demand for fluorinated acetophenones .

Biological Activity

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS No. 1288987-71-2) is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. Its unique structural features, including multiple fluorine substituents, suggest possible interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(2,6-difluoro-4-(trifluoromethyl)phenyl)ethan-1-one
  • Molecular Formula : C9H5F5O
  • Molecular Weight : 224.13 g/mol
  • Physical Form : Liquid oil at ambient temperature

The biological activity of this compound is primarily attributed to its ability to interact with key biochemical pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases, which are crucial for cell growth and survival.
  • Impact on Cell Proliferation : By disrupting these pathways, the compound could potentially inhibit cell proliferation and induce apoptosis in cancer cells.

Biological Activity Table

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cancer cell lines (e.g., MCF7)
Antimicrobial ActivitySignificant effects against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value in the micromolar range, indicating its potential as a chemotherapeutic agent .

Antimicrobial Effects

Research into the antimicrobial properties revealed that the compound exhibits notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms was linked to enhanced antibacterial activity, possibly due to increased lipophilicity and membrane permeability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation reactions. Derivatives of this compound are being explored for their enhanced biological activities and selectivity towards specific targets.

Q & A

Q. Key Considerations :

  • Moisture sensitivity in Grignard reactions necessitates anhydrous solvents.
  • Friedel-Crafts reactions may produce regioisomers; monitor via GC-MS or HPLC .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to fluorine coupling. The acetyl group shows a singlet at δ 2.6 ppm.
    • ¹⁹F NMR : Distinct signals for ortho-fluorines (δ -110 to -115 ppm) and trifluoromethyl (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 224.13 (C₉H₅F₅O) with fragments at m/z 179 (loss of COCH₃) and 131 (loss of CF₃) .
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in substituent positioning .

How do fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question
The 2',6'-difluoro groups create a highly electron-deficient aromatic ring, accelerating nucleophilic substitution at the 4'-(trifluoromethyl) position. Key factors:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing nucleophiles to the para position .
  • Steric Effects : Trifluoromethyl groups hinder substitution, requiring elevated temperatures (80–100°C) for reactions with amines or thiols .

Methodological Insight : Use DFT calculations to predict reactive sites and optimize conditions .

What strategies optimize reaction yields in multi-step syntheses involving this compound?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation. AlCl₃ improves yields but requires post-reaction quenching with ice-HCl .
  • Temperature Gradients : For Grignard reactions, maintain sub-5°C temperatures to prevent ketone reduction .
  • Purification : Use silica gel chromatography with hexane:ethyl acetate (4:1) to separate regioisomers .

Troubleshooting : Low yields (<50%) often result from incomplete acylation; confirm via TLC (Rf ~0.4 in hexane:EA) .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR shifts or MS fragments arise from solvent effects or impurities.

  • Standardization : Run spectra in deuterated chloroform (CDCl₃) for consistency.
  • Spiking Experiments : Add authentic samples to reaction mixtures to identify unexpected peaks .
  • High-Resolution MS : Confirm molecular formula (e.g., HRMS-ESI: [M+H]⁺ calc. 225.13, found 225.12) .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Toxicity : Classified as harmful if inhaled (LD50 > 200 mg/kg in rats). Use fume hoods and PPE .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does computational modeling aid in predicting this compound’s reactivity?

Advanced Research Question

  • DFT Calculations : Simulate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C=O group shows high electrophilicity (f⁺ = 0.12) .
  • Molecular Dynamics : Model solvation effects in DMF or THF to optimize reaction media .

Software Tools : Gaussian 16 (B3LYP/6-311+G(d,p)) or ORCA for energy minimization .

What analytical methods quantify trace impurities in synthesized batches?

Advanced Research Question

  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., unreacted acetyl chloride) at ppm levels .
  • HPLC-DAD : Use a C18 column (ACN:H₂O = 70:30) to resolve impurities with LOD < 0.1% .

Validation : Follow ICH guidelines for linearity (R² > 0.995) and recovery (98–102%) .

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